Quetiapine Hydroxy Impurity
Overview
Description
Quetiapine Hydroxy Impurity is an impurity present in the antipsychotic drug Quetiapine . It is also known as Quetiapine Dimer . The molecular formula of Quetiapine Hydroxy Impurity is C19H21N3OS and its molecular weight is 339.45 .
Physical And Chemical Properties Analysis
Quetiapine Hydroxy Impurity has a melting point of >50°C (dec.) and a boiling point of 523.4±60.0 °C (Predicted). Its density is 1.29±0.1 g/cm3 (Predicted) .
Scientific Research Applications
Characterization of Quetiapine Impurities
Hyphenated LC-MS/MS Technique for Impurity Profile Characterization : A study introduced the use of LC-MS/MS as a modern alternative for characterizing impurities and degradation products of Quetiapine, highlighting its advantages over traditional LC-UV methods. This technique facilitates the development of methods for separating and identifying impurities resulting from synthesis and degradation processes (Stolarczyk & Kutner, 2010).
Identification and Characterization of Potential Impurities : Another study identified and characterized seven potential impurities in Quetiapine Fumarate, including by-products, starting materials, and intermediates, using spectroscopic methods (MS, IR, NMR). This work underscores the importance of understanding impurity structures and their formation pathways (Stolarczyk et al., 2009).
Analytical Method Development
New Analytical Methods for Determination of Related Components : Research on developing new analytical methods for quantifying Quetiapine and its impurities in pharmaceutical formulations is critical. Such methods ensure the quality of the drug by detecting impurities at very low levels, contributing to drug safety (Raju et al., 2009).
Stability-Indicating Methods for Impurity Determination : Studies focusing on stability-indicating methods are essential for identifying and quantifying impurities in Quetiapine formulations under various stress conditions. This research helps in understanding how impurities can affect the drug's stability and efficacy (Mathad et al., 2011).
Metabolite Analysis and Pharmacokinetics
- Pharmacokinetic Measurement of Quetiapine and Metabolites : Understanding the pharmacokinetics of Quetiapine and its metabolites in humans is crucial for dosing and therapeutic efficacy. Studies using LC-MS/MS assays for this purpose provide valuable information on how the drug and its metabolites are absorbed, distributed, metabolized, and excreted (Davis et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19/h1-8,23H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLMIXVKBNAUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001211254 | |
Record name | 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001211254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quetiapine Hydroxy Impurity | |
CAS RN |
329216-67-3, 329218-14-6 | |
Record name | 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329216-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Des-hydroxyethyl quetiapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329216673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001211254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl] ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-{2-thia-9-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-10-yl}piperazin-1-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DES-HYDROXYETHYL QUETIAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GWY87J9I4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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